molecular formula C21H26N2O4 B3369738 benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate CAS No. 24458-14-8

benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate

Cat. No.: B3369738
CAS No.: 24458-14-8
M. Wt: 370.4 g/mol
InChI Key: BLQSAXJSJHUEIQ-IBGZPJMESA-N
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Description

Benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate is a compound that belongs to the class of amino acid derivatives. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The compound features a benzyl group, an amino group, and a phenylmethoxycarbonylamino group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate typically involves the protection of the amino group of lysine with a carbamate protecting group such as the carboxybenzyl (CBz) group. The CBz group can be installed using benzyl chloroformate in the presence of a base like sodium bicarbonate. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The phenylmethoxycarbonylamino group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of peptide bonds and other biochemical transformations. The phenylmethoxycarbonylamino group serves as a protecting group, preventing unwanted side reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-(methylcarbamoylamino)-6-(phenylmethoxycarbonylamino)hexanoate
  • Benzyl (2S)-6-(methylcarbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoate

Uniqueness

Benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where precise control over chemical reactions is required.

Properties

IUPAC Name

benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQSAXJSJHUEIQ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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